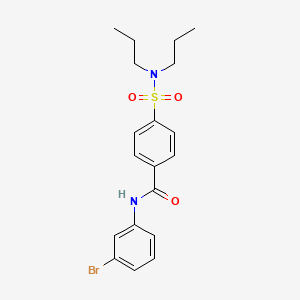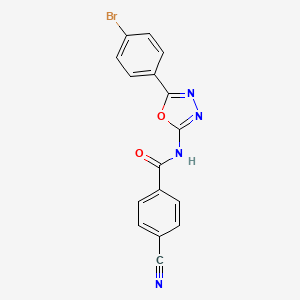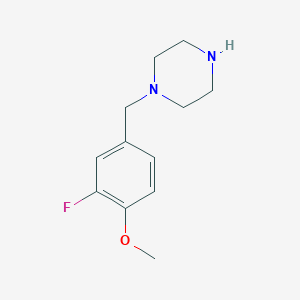![molecular formula C12H13N3O2S2 B2678925 6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797349-96-2](/img/structure/B2678925.png)
6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic compound that contains a thiophene and a pyrimidine ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest for medicinal chemists . Numerous methods for the synthesis of pyrimidines are described . For instance, a new library of pyrazolo[4,3-d]pyrimidine derivatives was synthesized by Rostamizadeh et al .Molecular Structure Analysis
The molecular structure of “6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is complex, containing both a thiophene and a pyrimidine ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrimidines are six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Heterocyclic Chemistry
Pyrimidine fused dihydrothiophene S,S-dioxides, such as 6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been studied for their ability to undergo thermal elimination of sulfur dioxide, forming pyrimidine o-quinodimethanes. These can participate in Diels-Alder reactions, yielding substituted tetrahydroquinazolines and cyclooctapyrimidines (Tomé, Cavaleiro, & Storr, 1993).
Crystal Structure and Interactions
The crystal structures of certain pyrimidine derivatives demonstrate the formation of hydrogen-bonded bimolecular ring motifs. This includes the interaction of protonated pyrimidine rings with sulfonate groups, which is significant in understanding the behavior of pyrimidines in various chemical environments (Balasubramani, Muthiah, & Lynch, 2007).
Antifungal Applications
Some pyrimidine derivatives, potentially including 6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have shown remarkable antifungal activity. This is particularly true for compounds containing sulfonamido moieties, highlighting their potential use in developing new antifungal agents (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Synthetic Routes in Medicinal Chemistry
The synthesis of various sulfur compounds, including those similar to 6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, plays a significant role in biological and medicinal chemistry. These compounds are of interest due to their occurrence in natural and nonnatural products with diverse biological activities (Benetti, De Risi, Pollini, & Zanirato, 2012).
Antimicrobial Properties
Sulfonyl tetrahydropyrimido[4,5-d]pyrimidine derivatives, akin to the compound , have been synthesized and shown to exhibit interesting antibacterial and antifungal activities. This indicates their potential utility in addressing microbial infections (Cieplik, Pluta, & Gubrynowicz, 2004).
Propiedades
IUPAC Name |
6-(5-methylthiophen-2-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-9-2-3-12(18-9)19(16,17)15-5-4-11-10(7-15)6-13-8-14-11/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROPRYUJZOKWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


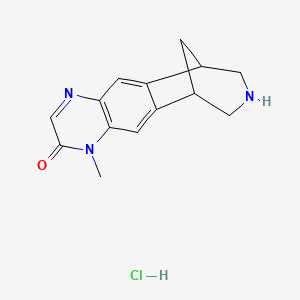
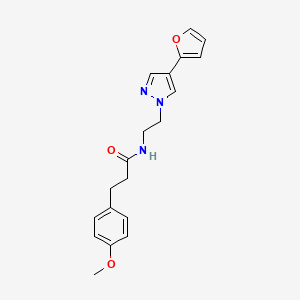

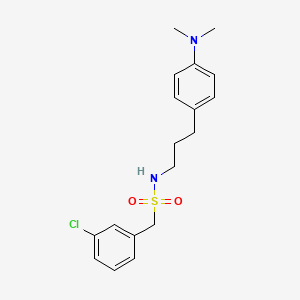
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2678851.png)
![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)

![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)

